1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-ethyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
- This compound is a complex molecule with a spirocyclic structure. It contains fused indole and pyrrole rings, which contribute to its unique properties.
- The indole moiety is a common structural motif found in various natural products, pharmaceuticals, and functional materials.
- The compound’s name suggests that it has both an indole and a pyrrole ring, along with additional functional groups.
Preparation Methods
Synthetic Routes: One synthetic strategy involves starting from 2-oxindoles (which contain an indole ring and a ketone group) and modifying them to introduce the desired substituents.
Reaction Conditions: Specific reaction conditions would depend on the synthetic route chosen. Common reactions include cyclization, oxidation, and reduction steps.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. It likely remains a topic of academic research.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions typical for indole derivatives, such as electrophilic substitution, nucleophilic addition, and ring-opening reactions.
Common Reagents: Reagents like Lewis acids, bases, and oxidants are often employed in indole chemistry.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, oxidation could yield an oxindole or an indole-2,3-dione.
Scientific Research Applications
Biology: It might serve as a pharmacophore for drug design due to its indole and pyrrole moieties.
Medicine: Investigate its potential as an anticancer agent or other therapeutic targets.
Industry: Explore its use in materials science, such as organic electronics or sensors.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other spirocyclic indole derivatives, such as spirooxindoles or spirooxindole-pyrrolidines, share some structural features.
Uniqueness: The specific combination of substituents and the spirocyclic fusion pattern make this compound unique.
Remember that this compound’s detailed properties and applications might require further investigation, as it is a relatively novel structure
Properties
Molecular Formula |
C31H28N4O4 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-ethyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C31H28N4O4/c1-2-22-26-27(29(38)35(28(26)37)20-11-4-3-5-12-20)31(32-22)21-13-7-9-15-24(21)34(30(31)39)18-25(36)33-17-16-19-10-6-8-14-23(19)33/h3-15,22,26-27,32H,2,16-18H2,1H3 |
InChI Key |
GDCCEAZLXYOVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
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